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D-ALANINE (3-13C)

Metabolic Flux Analysis Stable Isotope Tracers Human Physiology

D-Alanine (3-13C) is the definitive tracer for hepatic alanine flux (317±22 µmol·kg⁻¹·h⁻¹), achieving 6.4-fold higher liver enrichment (70%) than the L-isomer (11%) for in vivo 13C NMR. With minimal pyruvate/lactate exchange (9.9%), it ensures unambiguous metabolic tracking. Ideal for peptidoglycan REDOR NMR, microbiome D-amino acid studies, and fluxomics. No substitute exists for this stereochemically resolved, position-specific label.

Molecular Formula
Molecular Weight 90.19
Cat. No. B1580361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ALANINE (3-13C)
Molecular Weight90.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine (3-13C): A Site-Specific 13C-Labeled Tracer for Chiral and Positional Isotope Analysis in Metabolic Research


D-Alanine (3-13C) is a stable isotope-labeled form of the non-proteinogenic amino acid D-alanine, where the methyl group carbon (position 3) is enriched with carbon-13 (13C). This site-specific labeling, combined with the distinct stereochemistry of the D-enantiomer, makes it a specialized probe for tracing metabolic pathways, structural biology studies, and NMR spectroscopic analyses . Its primary applications leverage the ability to differentiate the metabolic fate of the D-isomer from its L-isomer counterpart and to track the positional flow of the 13C label through biochemical networks [1].

Why Generic Substitution of D-Alanine Tracers and Analogs is Inadequate for Position-Specific and Enantiomer-Specific Investigations


The scientific utility of D-Alanine (3-13C) is not interchangeable with other isotopically labeled alanine compounds, such as L-Alanine (3-13C), D-Alanine (1-13C), uniformly 13C-labeled alanine (13C3), or deuterated analogs. The specific location of the 13C label on the methyl group (position 3) dictates the resulting NMR spectra and mass fragmentation patterns, leading to different quantifiable outcomes in flux analyses [1]. Furthermore, the D-stereochemistry of alanine is processed by fundamentally different metabolic pathways compared to the L-isomer, often involving specific enzymes like D-amino acid oxidase [2]. Substituting with a different label position or enantiomer would generate data reflecting different metabolic or structural events, thus confounding study-specific hypotheses and rendering comparisons invalid [3].

Quantitative Evidence Guide for D-Alanine (3-13C): Differential Performance Data vs. Comparators


Whole-Body Alanine Flux Rates in Humans: Comparative Kinetics of Four Isotopic Tracers

In a direct head-to-head comparison, the measured whole-body alanine flux rate is highly dependent on the specific tracer used. When [3-13C]alanine is infused into healthy human subjects, it yields a flux rate of 317 ± 22 µmol·kg⁻¹·h⁻¹. This value is intermediate compared to tracers like [3,3,3-²H₃]alanine, which yields the highest rate at 474 ± 41 µmol·kg⁻¹·h⁻¹, and [¹⁵N]alanine, which yields the lowest at 226 ± 7 µmol·kg⁻¹·h⁻¹. Notably, the [3-13C]alanine flux rate is quantitatively different from the [1-13C]alanine flux rate of 297 ± 12 µmol·kg⁻¹·h⁻¹, demonstrating that the position of the 13C label within the alanine molecule itself produces a 6.7% higher apparent flux rate compared to labeling at the carboxyl carbon [1].

Metabolic Flux Analysis Stable Isotope Tracers Human Physiology

In Vivo Hepatic Enrichment: D-Alanine (3-13C) Achieves Superior Enrichment Over L-Isomer in Rat Liver

In a direct comparison of the metabolic fate of D- and L-[13C]alanine in rat liver, the enrichment of the alanine pool by the infusate was quantified. The enrichment achieved by D-alanine (labeled at the carboxyl and methyl groups) was 70%, which was more than six times greater than the 11% enrichment achieved by the corresponding L-alanine infusate under the same in vivo conditions [1]. This dramatic difference highlights the distinct metabolic handling of the two enantiomers, with the D-isomer accumulating to a much greater extent before being metabolized via D-amino acid oxidase.

In Vivo NMR Hepatic Metabolism Enantiomer Differentiation

Metabolic Fate in Insects: D-Alanine (3-13C) Demonstrates Inertness Unlike L-Isomer in Gryllodes sigillatus

A direct in vivo 13C-NMR study in the cricket Gryllodes sigillatus revealed a stark difference in the metabolic processing of alanine enantiomers. While [3-13C]-L-alanine was actively metabolized to [2-13C]-L-glutamic acid, the [3-13C]-D-Alanine tracer was not metabolized at all under the same conditions [1]. This provides direct spectroscopic evidence that the D-isomer is not a substrate for the organism's L-alanine metabolic machinery, making it a clean tracer for specific D-amino acid pathways or for use as an inert volume marker in certain systems.

In Vivo Metabolism Insect Biochemistry Isotope Tracing

Isotopic Exchange vs. True Flux: [3-13C]Alanine Provides Superior Fidelity Over [3-13C]Lactate in Canine Models

In a direct cross-study comparison of tracer fidelity in anesthetized dogs, the extent of undesirable isotopic exchange differs significantly between tracers. When [3-13C]lactate is infused, it rapidly equilibrates with the pyruvate and alanine pools, with alanine enrichment reaching 72 ± 2.6% of the lactate enrichment. This means the lactate tracer signal is heavily confounded by exchange with other pools. In stark contrast, when [3-13C]alanine is infused, the enrichment of pyruvate and lactate is only 9.9% of the alanine enrichment [1]. This low level of back-exchange demonstrates that the [3-13C]alanine tracer signal is far more reflective of true metabolic flux through alanine pathways rather than simple isotopic exchange.

Metabolic Flux Isotopic Exchange In Vivo Tracer Kinetics

Position-Specific Labeling for Soil Science: C-3 vs. C-1/C-2 Fate in Microbial Utilization

While the cited soil science studies primarily use L-alanine, they establish a class-level inference for the value of position-specific labeling that directly applies to D-Alanine (3-13C). These studies demonstrate that the microbial fate of individual carbon atoms in alanine is highly position-dependent. The methyl group (C-3 position) is preferentially incorporated into microbial biomass and phospholipid fatty acids (PLFAs), whereas the carboxyl group (C-1) is predominantly respired as CO₂ [1][2]. Specifically, the C-2 and C-3 positions are incorporated into microbial cell membranes an order of magnitude more than other positions [3]. This class-level behavior confirms that a C-3 specific label like D-Alanine (3-13C) is essential for tracking anabolic processes, as opposed to a C-1 label, which would primarily trace catabolic oxidation.

Soil Biogeochemistry Position-Specific Labeling Microbial Metabolism

Structural Resolution in Peptidoglycan: l-[3-13C]Alanine as a Complementary Probe to d-[1-13C]Alanine in REDOR NMR

In structural biology studies of the bacterial cell wall, site-specific labeling is essential for resolving complex molecular architectures. In studies using REDOR NMR to determine the tertiary structure of peptidoglycan, l-[3-13C]alanine (the L-isomer counterpart to our compound of interest) was used in conjunction with d-[1-13C]alanine and other labeled amino acids [1]. The distinct chemical shifts of the methyl 13C label (C-3) on L-alanine versus the carbonyl 13C label (C-1) on D-alanine allowed for the selective measurement of internuclear distances from each label to a 19F-labeled lysine. This approach was crucial for establishing a model of the peptidoglycan lattice architecture [2][3]. This demonstrates that a C-3 label on an alanine residue provides a unique spectroscopic handle that is not available with a C-1 label, and vice-versa.

Solid-State NMR Peptidoglycan Structure Bacterial Cell Wall

Recommended Research and Industrial Application Scenarios for D-Alanine (3-13C)


Accurate Quantification of In Vivo Alanine Metabolic Flux in Mammalian Systems

D-Alanine (3-13C) is the preferred tracer for quantifying true alanine flux and oxidation rates, particularly in liver metabolism studies. As demonstrated in Section 3, it provides a flux measurement (317 ± 22 µmol·kg⁻¹·h⁻¹ in humans) that is distinct from other labels [1], achieves superior hepatic enrichment (70%) compared to the L-isomer (11%) for enhanced NMR sensitivity [2], and exhibits minimal confounding isotopic exchange (only 9.9% with pyruvate/lactate pools) compared to tracers like [3-13C]lactate [3]. This combination of properties ensures that kinetic data derived from D-Alanine (3-13C) is both robust and specifically attributable to alanine metabolism.

Tracing D-Amino Acid-Specific Pathways in Microbial Ecology and Host-Microbe Interactions

Given its metabolic inertness in systems lacking specific D-amino acid catabolism, as shown in the cricket Gryllodes sigillatus [1], D-Alanine (3-13C) serves as an ideal tracer for specific D-amino acid pathways, such as those mediated by D-amino acid oxidase or those involved in bacterial peptidoglycan biosynthesis and turnover. The class-level evidence from soil science further supports that the C-3 methyl label is preferentially routed into anabolic processes and microbial biomass [2][3][4]. This makes it a powerful tool for tracking the utilization of bacterial-derived D-amino acids in complex environments like the gut microbiome or soil ecosystems, distinguishing it from host or environmental L-amino acid metabolism.

High-Resolution Structural Analysis of Peptidoglycan Using Solid-State NMR

For structural biology applications focused on the bacterial cell wall, D-Alanine (3-13C) provides a site-specific NMR probe with a unique chemical shift that is resolvable from other common labels like D-[1-13C]alanine. As demonstrated in REDOR NMR studies on S. aureus and E. faecalis peptidoglycan [1][2][3], the use of multiple, position-specific labels is essential for deconvoluting the complex, densely packed architecture of the cell wall. By incorporating D-Alanine (3-13C) into the peptide stems, researchers can measure precise internuclear distances that inform models of peptidoglycan lattice structure, an application for which a generic or uniformly labeled analog would be unsuitable due to spectral overlap.

In Vivo 13C NMR Spectroscopy for High-Sensitivity Detection of Hepatic Metabolites

D-Alanine (3-13C) is a superior substrate for in vivo 13C NMR spectroscopy studies of hepatic metabolism due to its high enrichment in the liver. As evidenced by a direct comparison with the L-isomer, D-alanine (3-13C) achieves a 6.4-fold greater enrichment of the hepatic alanine pool (70% vs. 11%) [1]. This high level of labeling translates directly to a stronger NMR signal, enabling the detection of low-concentration downstream metabolites like glutamate, glutamine, and glucose with greater clarity and in shorter acquisition times. This application scenario is critical for non-invasively probing metabolic pathway activity in real-time within a living organism.

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